molecular formula C18H20N2OS B14400690 1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one CAS No. 89929-16-8

1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one

Cat. No.: B14400690
CAS No.: 89929-16-8
M. Wt: 312.4 g/mol
InChI Key: BMNVLDVPBNMYHS-UHFFFAOYSA-N
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Description

1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one is a chemical compound known for its unique structure and properties. It belongs to the phenothiazine class of compounds, which are known for their diverse applications in various fields, including medicine and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one typically involves the reaction of phenothiazine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of phenothiazine with 2-(methylamino)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 25-30°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the treatment of neurological disorders and as an antipsychotic agent.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one involves its interaction with various molecular targets. In biological systems, it is believed to interact with neurotransmitter receptors, particularly dopamine receptors, which may explain its potential antipsychotic effects. The compound may also inhibit the growth of certain microorganisms by interfering with their cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one is unique due to its specific substitution pattern on the phenothiazine ring, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors and its potential antimicrobial activity set it apart from other similar compounds .

Properties

CAS No.

89929-16-8

Molecular Formula

C18H20N2OS

Molecular Weight

312.4 g/mol

IUPAC Name

1-[10-[2-(methylamino)propyl]phenothiazin-2-yl]ethanone

InChI

InChI=1S/C18H20N2OS/c1-12(19-3)11-20-15-6-4-5-7-17(15)22-18-9-8-14(13(2)21)10-16(18)20/h4-10,12,19H,11H2,1-3H3

InChI Key

BMNVLDVPBNMYHS-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)NC

Origin of Product

United States

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